Product packaging for 3-(Methoxymethoxy)-2,6-dimethylaniline(Cat. No.:)

3-(Methoxymethoxy)-2,6-dimethylaniline

Cat. No.: B8262611
M. Wt: 181.23 g/mol
InChI Key: ZUMPNGGMLJOTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethoxy)-2,6-dimethylaniline (CAS 2719751-56-9) is a high-value aromatic amine building block with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol. This compound is professionally supplied with a guaranteed purity of not less than (NLT) 97% . Its primary research application is as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules. The methoxymethoxy (MOM) protected aniline group is a particularly valuable functional handle in multi-step synthetic routes, enabling selective reactions and transformations that are fundamental to medicinal chemistry and drug discovery . The structural motif of substituted dimethylanilines is found in significant synthetic pathways; for instance, related compounds like 4-(Methoxymethoxy)-N,3,5-trimethylaniline are utilized in specialized chemical syntheses documented in peer-reviewed methods . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B8262611 3-(Methoxymethoxy)-2,6-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethoxy)-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-4-5-9(13-6-12-3)8(2)10(7)11/h4-5H,6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMPNGGMLJOTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCOC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxymethoxy 2,6 Dimethylaniline and Analogous Structures

Strategies for Methoxymethyl Ether Formation on Aromatic Hydroxyls

The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functions due to its stability under a range of conditions and its relatively straightforward cleavage under acidic catalysis. adichemistry.comoup.com The formation of MOM ethers on aromatic hydroxyls, such as in phenol (B47542) derivatives, can be achieved through several established protocols.

Reactions Utilizing Chloromethyl Methyl Ether as an Alkylating Agent

Historically, chloromethyl methyl ether (MOMCl) has been a common reagent for the introduction of the MOM group. wikipedia.orggoogle.com The reaction typically proceeds by deprotonating the aromatic hydroxyl group with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by nucleophilic attack of the resulting phenoxide on the electrophilic carbon of MOMCl. wikipedia.orgepfl.ch

However, the use of chloromethyl methyl ether is now highly restricted due to its classification as a potent human carcinogen. wikipedia.orggoogle.comepfl.ch Commercially available MOMCl often contains the even more toxic and carcinogenic by-product bis(chloromethyl) ether, which is difficult to separate. google.comorgsyn.org These safety concerns have driven the development of alternative, safer methods for MOM ether formation. google.com

Employing Dimethoxymethane (B151124) in Acid-Catalyzed Preparations

A safer and more convenient alternative to MOMCl is the use of dimethoxymethane (also known as methylal) in the presence of an acid catalyst. google.comwikipedia.org This method avoids the handling of highly toxic reagents. The reaction can be catalyzed by various Lewis and Brønsted acids. wikipedia.orgwikipedia.org For instance, phenols can be protected as MOM ethers using dimethoxymethane with p-toluenesulfonic acid. wikipedia.org Another effective method involves activating dimethoxymethane with phosphorus pentoxide in a suitable solvent like dichloromethane (B109758) or chloroform. wikipedia.org Zirconium(IV) chloride has also been shown to be an efficient Lewis acid catalyst for the preparation of MOM ethers from alcohols and formaldehyde (B43269) dimethyl acetal (B89532) under solvent-free conditions at room temperature. researchgate.net

In some protocols, MOMCl is generated in situ from dimethoxymethane and an acyl chloride, often with a Lewis acid catalyst like zinc bromide, and then used directly without isolation. orgsyn.orgwikipedia.org This "on-demand" synthesis minimizes exposure to the hazardous reagent. orgsyn.org

Considerations for Protecting Group Installation Efficiency and Selectivity

The efficiency and selectivity of MOM ether formation can be influenced by several factors. The choice of base and solvent is critical when using MOMCl to avoid side reactions. Non-nucleophilic bases are preferred to prevent competition with the phenoxide. wikipedia.org

In acid-catalyzed reactions with dimethoxymethane, the strength of the acid catalyst can affect the reaction rate and the potential for side reactions or degradation of sensitive substrates. The reaction conditions must be mild enough to avoid cleavage of other acid-labile groups that may be present in the molecule. researchgate.net

Chemoselectivity is a key consideration when multiple hydroxyl groups are present. It is possible to selectively protect primary and secondary alcohols in the presence of phenols and tertiary alcohols using certain catalytic systems. researchgate.net Conversely, methods have been developed for the chemoselective deprotection of phenolic MOM ethers in the presence of aliphatic ones, highlighting the differential reactivity that can be exploited in complex syntheses. organic-chemistry.orgacs.org The rapid deprotection of MOM ethers of tertiary hydroxyls without epimerization also makes it a suitable protecting group for these challenging substrates. researchgate.net

Synthetic Approaches to the 2,6-Dimethylaniline (B139824) Backbone

2,6-Dimethylaniline is a crucial industrial intermediate, primarily used in the production of pesticides and pharmaceuticals. guidechem.com Several synthetic routes have been established for its production.

One of the main industrial processes involves the amination of 2,6-dimethylphenol (B121312). guidechem.com This reaction is typically carried out at high temperatures (200–400°C) with ammonia (B1221849) in the presence of a hydrogen transfer catalyst, such as supported palladium or platinum. google.com The process can be performed in a batch or continuous operation. google.com Another method involves the reaction of 2,6-dimethylphenol with ammonia and 2,6-dimethyl cyclohexanone, catalyzed by platinum on a silica-alumina support at 300°C. prepchem.com

An alternative, though less favored, industrial route is the nitration of m-xylene (B151644) followed by reduction of the resulting nitro compound. guidechem.com This method suffers from the production of significant waste and the formation of 2,4-dimethylaniline (B123086) as a major byproduct, which complicates purification and reduces the yield of the desired 2,6-isomer. guidechem.com

Laboratory-scale syntheses often involve the reduction of 2,6-dimethylnitrobenzene. A method using Pd(OAc)2 as a catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent in the presence of a potassium fluoride (B91410) solution has been described. guidechem.com Another approach starts from o-toluidine, which is converted to 7-methyl isatin (B1672199). Oxidative hydrolysis of the isatin yields 3-methyl anthranilic acid, and subsequent reduction of the carboxylic acid function with lithium aluminum hydride-aluminum chloride provides 2,6-dimethylaniline in good yield. tandfonline.com

Regioselective Functionalization of Substituted Anilines

The functionalization of the aniline (B41778) ring at specific positions is a critical aspect of synthesizing complex derivatives. The amino group is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution. However, achieving substitution at a specific position, especially in polysubstituted anilines, requires careful control of reaction conditions and sometimes the use of directing groups. researchgate.net

For instance, the bromination of 2,6-dimethylaniline in glacial acetic acid predominantly yields 4-bromo-2,6-dimethylaniline. prepchem.com In contrast, conducting the bromination in a strongly acidic medium can lead to the formation of substantial amounts of 3-bromo-2,6-dimethylaniline. prepchem.com

Modern synthetic methods have focused on developing highly regioselective C-H functionalization reactions. researchgate.net Transition metal catalysis, often employing directing groups, has enabled the selective introduction of various functional groups at the ortho, meta, and para positions of the aniline ring. researchgate.net For example, a palladium-catalyzed, pyrimidine-directed C-H nitration of anilines has been developed for ortho-selective nitration, a transformation that is difficult to achieve with traditional methods. researchgate.net Brønsted acid-catalyzed strategies have also emerged for the selective ortho-functionalization of anilines without the need for directing groups. acs.org These advanced methods provide powerful tools for the precise synthesis of highly substituted anilines.

Green Chemistry and Sustainable Synthesis Considerations in Methoxymethyl Ether Formation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mit.edusigmaaldrich.com In the context of methoxymethyl ether formation, the most significant green advancement has been the move away from the highly carcinogenic chloromethyl methyl ether. google.com

The use of dimethoxymethane as a safer alternative is a prime example of designing chemical syntheses to use less hazardous substances. google.comwikipedia.org Further greening of this process involves the use of catalytic amounts of reagents rather than stoichiometric ones, which reduces waste. researchgate.net The development of solvent-free reaction conditions, for example using ZrCl4 as a catalyst, also aligns with green chemistry principles by avoiding the use of auxiliary substances like solvents. researchgate.net

Recent research has explored even more sustainable approaches. For instance, a manganese(I)-catalyzed methoxymethylation of primary amides using methanol (B129727) as both the reagent and solvent has been reported. rsc.org This method, which liberates dihydrogen as the only byproduct, showcases a highly atom-economical and sustainable strategy that avoids toxic reagents and multi-step protocols. rsc.org The development of synthetic routes from renewable feedstocks is another key aspect of green chemistry. researchgate.net While not yet applied specifically to 3-(methoxymethoxy)-2,6-dimethylaniline, the broader trend is towards utilizing biomass-derived platform chemicals to build complex molecules. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethoxy 2,6 Dimethylaniline

Transformations at the Aniline (B41778) Moiety

The primary amine group is a key site of reactivity in 3-(methoxymethoxy)-2,6-dimethylaniline, allowing for a range of derivatization and cyclization reactions.

Derivatization of the Primary Amine Group

The primary amine of this compound can undergo standard reactions characteristic of anilines. These include acylation, alkylation, and sulfonylation to form the corresponding amides, secondary or tertiary amines, and sulfonamides. The steric hindrance imposed by the two ortho-methyl groups can influence the rate and feasibility of these reactions, potentially requiring more forcing conditions or specific catalysts compared to unhindered anilines.

The methoxymethyl protecting group on the adjacent hydroxyl function is generally stable under many conditions used for amine derivatization, making it a suitable protecting group strategy during multi-step syntheses.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Benzoxazines)

A significant application of anilines is in the synthesis of fused heterocyclic systems. One such example is the formation of benzoxazines. In a general process, an aromatic amine containing a primary amino group can be reacted with an alkyl formcel and a phenolic compound to yield a benzoxazine (B1645224). google.com

For this compound, a potential pathway to a benzoxazine would involve an initial reaction with an alkyl formcel to generate an alkoxymethyl intermediate. This intermediate can then react with a phenol (B47542) to form the final benzoxazine structure. google.com This cyclization is a powerful method for constructing complex molecular architectures from relatively simple starting materials.

Photochemical Processes in Protected Aniline Systems

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of protected aniline systems is an area of active research. Generally, aniline derivatives can participate in photoinduced electron transfer processes. nih.gov The presence of the electron-donating methoxymethyl ether and dimethyl groups on the aromatic ring would be expected to influence the photophysical properties of the molecule.

In broader contexts, photochemical reactions of anilines can lead to the formation of various products, including cyclized and rearranged structures. For instance, visible-light-driven annulation reactions between N,N-substituted dialkyl anilines and alkenes have been shown to produce substituted tetrahydroquinolines through the photoexcitation of an electron donor-acceptor (EDA) complex. nih.gov Although this example involves a tertiary amine, it highlights the potential for photochemical activation of aniline derivatives.

Reactions of the Aromatic Nucleus

The aromatic ring of this compound is activated towards electrophilic substitution by the amine and methoxymethyl ether groups. However, the substitution pattern is heavily influenced by both electronic and steric factors.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The primary amine and the oxygen of the methoxymethyl ether are ortho-, para-directing groups. In this compound, the positions ortho and para to the amine are blocked by methyl groups and the methoxymethyl ether. The position ortho to the methoxymethyl ether and meta to the amine is a likely site for electrophilic attack. However, the steric bulk of the ortho-methyl groups can significantly hinder the approach of electrophiles.

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring. For this compound itself, SNAr is unlikely. However, derivatives with appropriate leaving groups could undergo this type of reaction. The regioselectivity of such reactions is often predictable, with substitution occurring at specific positions based on the electronic nature of the substituents. nih.gov

Orthometallation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In this reaction, a directed metalation group (DMG) complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For this compound, the primary amine can be first protected, for example, as a carbamate, which is an excellent DMG. The methoxymethyl ether could also potentially act as a DMG. The lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity. The choice of the protecting group on the aniline nitrogen can be crucial in directing the lithiation to the desired position and achieving high yields. The steric hindrance from the methyl groups would also play a significant role in the feasibility and outcome of the ortho-metalation.

The table below summarizes the key reactive sites and potential transformations of this compound.

Reactive SiteReaction TypePotential Products
Primary AmineAcylation, Alkylation, SulfonylationAmides, Secondary/Tertiary Amines, Sulfonamides
Primary AmineCyclization (with formcel and phenol)Benzoxazines
Aromatic RingElectrophilic Aromatic SubstitutionSubstituted anilines
Aromatic Ring (after amine protection)Directed Ortho-metalationFunctionalized anilines

Cross-Coupling Reactions on Halogenated Derivatives

The introduction of a halogen atom onto the aromatic ring of this compound opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. While specific literature on the cross-coupling of halogenated this compound is not extensively detailed, the reactivity can be inferred from the well-established behavior of similar aromatic halides, particularly bromoanilines, in reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is a powerful tool for the formation of biaryl structures. For a hypothetical halogenated derivative, such as 4-bromo-3-(methoxymethoxy)-2,6-dimethylaniline, a palladium-catalyzed reaction with various arylboronic acids would be expected to proceed efficiently. The presence of the methoxymethoxy (MOM) protecting group is generally compatible with the conditions of many cross-coupling reactions. nih.gov The reaction would likely employ a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor and a phosphine (B1218219) ligand, along with a base to facilitate the transmetalation step.

The table below illustrates hypothetical Suzuki-Miyaura cross-coupling reactions of 4-bromo-3-(methoxymethoxy)-2,6-dimethylaniline with different boronic acids.

EntryBoronic AcidCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Phenyl-3-(methoxymethoxy)-2,6-dimethylaniline
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane4-(4-Methoxyphenyl)-3-(methoxymethoxy)-2,6-dimethylaniline
3Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O4-(Thiophen-2-yl)-3-(methoxymethoxy)-2,6-dimethylaniline

Similarly, the Buchwald-Hartwig amination would allow for the introduction of a variety of nitrogen-based nucleophiles at the halogenated position. This reaction is instrumental in the synthesis of complex amines and is known to be tolerant of a wide range of functional groups.

Chemical Behavior of the Methoxymethoxy Ether Group

The methoxymethoxy (MOM) ether in this compound serves as a protecting group for the phenolic hydroxyl group. Its chemical behavior, particularly its stability and cleavage, is a critical aspect of its utility in multi-step organic synthesis.

The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.com This acid-catalyzed hydrolysis is the most common method for its removal, regenerating the parent phenol. The mechanism involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and the free phenol. The oxocarbenium ion is then attacked by water to ultimately yield formaldehyde (B43269) and methanol (B129727).

The deprotection can typically be achieved by treatment with a variety of acids, ranging from strong mineral acids to Lewis acids. wikipedia.org The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. nih.gov

The following table summarizes various acidic conditions that can be employed for the deprotection of the MOM group.

EntryAcidic ReagentSolventTemperature
1Hydrochloric acid (conc.)MethanolRoom Temperature
2Trifluoroacetic acidDichloromethane (B109758)0 °C to Room Temperature
3p-Toluenesulfonic acidAcetone/H₂OReflux
4Zinc bromide (ZnBr₂)DichloromethaneRoom Temperature

A key advantage of the MOM protecting group is its stability across a wide range of reaction conditions, particularly those that are basic or weakly acidic. adichemistry.com This orthogonality allows for selective manipulation of other functional groups in the molecule while the hydroxyl group remains protected. The MOM ether is generally stable in a pH range of approximately 4 to 12. adichemistry.com

It is resistant to a variety of reagents, including:

Bases: It is stable to strong bases such as metal hydroxides, alkoxides, and organolithium reagents.

Nucleophiles: It is generally unreactive towards common nucleophiles.

Oxidizing and Reducing Agents: The MOM group is inert to many common oxidizing and reducing agents.

This stability profile makes it a versatile protecting group in complex synthetic sequences. However, its lability in the presence of strong acids necessitates careful planning of synthetic routes. nih.gov

The table below outlines the general stability of the methoxymethoxy group under different conditions.

ConditionReagent ExampleStability of MOM group
Strongly Acidic (pH < 4)HCl, H₂SO₄, TFAUnstable (cleavage occurs)
Weakly Acidic (pH 4-6)Acetic acidGenerally stable, but can be cleaved under harsh conditions
Neutral (pH ~7)WaterStable
Basic (pH > 8)NaOH, K₂CO₃, NaHStable

The methoxymethoxy group can exert a directing effect in certain transition metal-catalyzed reactions, influencing the regioselectivity of the transformation. This is often attributed to the coordinating ability of the ether oxygen atoms with the metal center, which can position the catalyst for a reaction at a specific site on the molecule.

In the context of hydroformylation, a process that introduces a formyl group (-CHO) and a hydrogen atom across a double bond, alcohol-derived functional groups like methoxymethoxy ethers have been shown to have a directing effect. nih.govacs.org For instance, in the hydroformylation of allylic and homoallylic alcohols and their derivatives, the methoxymethoxy group can influence the diastereoselectivity of the reaction. nih.gov The major diastereomer often results from the hydroformylation occurring syn to the functional group, suggesting a directing role. nih.govacs.org However, the directing power of such groups can be moderate and may be influenced by the inherent conformational preferences of the substrate. nih.gov

While specific studies on the directing effects of the methoxymethoxy group in this compound are limited, it is plausible that in reactions involving the aromatic ring, such as C-H activation, the oxygen atoms of the MOM group could act as a directing group, favoring functionalization at the ortho position.

Applications of 3 Methoxymethoxy 2,6 Dimethylaniline in Contemporary Organic Synthesis

As a Key Intermediate in Complex Molecular Architectures

The unique arrangement of functional groups in 3-(Methoxymethoxy)-2,6-dimethylaniline makes it a potentially valuable intermediate for the synthesis of intricate molecular structures. The aniline (B41778) moiety provides a reactive site for the introduction of nitrogen into various frameworks, while the methoxy (B1213986) and methyl substituents on the aromatic ring can influence the regioselectivity of further chemical transformations.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. The aniline functional group of this compound serves as a primary precursor for the construction of such rings. Through reactions like condensation, cyclization, and annulation, this compound could theoretically be utilized in the synthesis of a variety of heterocyclic systems. For instance, it could potentially participate in reactions to form quinolines, indoles, or benzodiazepines, which are common scaffolds in medicinal chemistry.

Precursor in the Synthesis of Biologically Active Compounds and Medicinal Chemistry Scaffolds (e.g., Kinase Inhibitors, Quinoline (B57606) Derivatives)

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. Kinase inhibitors, a critical class of drugs used in cancer therapy, and quinoline derivatives, known for their broad range of biological activities, frequently incorporate substituted aniline moieties. The structure of this compound makes it a plausible starting material for the synthesis of analogues of known biologically active compounds. The MOM-protected hydroxyl group allows for the unmasking of a phenol (B47542) at a later synthetic stage, providing a handle for further functionalization or for modulating the compound's biological properties.

Below is a hypothetical synthetic scheme illustrating the potential use of this compound in the synthesis of a substituted quinoline, a common core in kinase inhibitors.

Step Reaction Type Reactants Potential Product
1Skraup synthesisThis compound, Glycerol, Sulfuric acid, Oxidizing agentSubstituted quinoline
2DeprotectionProduct from Step 1, Acidic conditionsHydroxylated quinoline derivative
3FunctionalizationProduct from Step 2, Various reagentsDiversified library of quinoline-based compounds

Preparation of Fluorescent Dyes and Probes

Fluorescent dyes and probes are essential tools in biological imaging and diagnostics. Many of these molecules are based on aromatic structures with electron-donating and electron-withdrawing groups that influence their photophysical properties. The substituted aniline framework of this compound, particularly after deprotection of the MOM group to reveal the electron-donating hydroxyl group, could serve as a core for the development of novel fluorescent compounds. The specific substitution pattern could be fine-tuned to achieve desired excitation and emission wavelengths.

Strategic Use as a Protecting Group in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) group on the hydroxyl function of the aniline in this compound is a classic example of such a protecting group.

Orthogonal Protection Schemes in Synthetic Design

Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others, enabling the stepwise modification of a molecule. The MOM group is typically stable under basic and nucleophilic conditions but can be removed under acidic conditions. This allows it to be used in conjunction with other protecting groups that are sensitive to different conditions (e.g., silyl (B83357) ethers, which are removed with fluoride (B91410) ions, or benzyl (B1604629) ethers, removed by hydrogenolysis). This orthogonality is crucial for the efficient synthesis of complex natural products and pharmaceuticals.

Table of Orthogonal Protecting Groups

Protecting Group Functional Group Protected Cleavage Conditions
Methoxymethyl (MOM) etherAlcoholMild acid (e.g., HCl in THF/water)
tert-Butyldimethylsilyl (TBDMS) etherAlcoholFluoride source (e.g., TBAF)
Benzyl (Bn) etherAlcoholHydrogenolysis (H2, Pd/C)
Carboxybenzyl (Cbz)AmineHydrogenolysis (H2, Pd/C)

Facilitating Regioselective Transformations

Protecting groups can also be used to direct the outcome of chemical reactions by blocking certain reactive sites. In the case of this compound, the MOM group prevents the phenolic oxygen from participating in reactions while transformations are carried out on the aniline nitrogen or the aromatic ring. For example, electrophilic aromatic substitution reactions could be directed to specific positions on the ring due to the electronic and steric influence of the existing substituents, without interference from a free hydroxyl group. Once the desired transformations are complete, the MOM group can be removed to reveal the phenol, allowing for subsequent reactions at that site.

Advanced Research on Derivatives and Analogs of 3 Methoxymethoxy 2,6 Dimethylaniline

Synthesis and Characterization of Substituted Methoxymethoxy-Anilines

The synthesis of substituted methoxymethoxy-anilines, including the target compound 3-(methoxymethoxy)-2,6-dimethylaniline, often involves multi-step synthetic pathways that leverage modern organic chemistry techniques. A common strategy begins with a corresponding phenol (B47542), which is generally more accessible than the target aniline (B41778). acs.orgescholarship.org

A plausible and widely used synthetic route involves the following key steps:

Protection of the Hydroxyl Group : The synthesis typically starts with a substituted phenol, such as 3-hydroxy-2,6-dimethylnitrobenzene. The phenolic hydroxyl group is protected as a methoxymethyl (MOM) ether. This is achieved by reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com The MOM group is a robust protecting group, stable under a variety of reaction conditions, yet can be removed under acidic conditions. adichemistry.comorganic-chemistry.org

Reduction of the Nitro Group : Once the hydroxyl group is protected, the nitro group on the aromatic ring is reduced to an amine. This transformation is a fundamental step in aniline synthesis and can be accomplished using various reducing agents. guidechem.com Common methods include catalytic hydrogenation with H₂ gas over a metal catalyst (such as Palladium, Platinum, or Nickel) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic medium or iron (Fe) in acetic acid.

This sequence provides a reliable pathway to methoxymethoxy-aniline derivatives from readily available starting materials. The synthesis of 2,6-dimethylaniline (B139824) itself, a core component of the target structure, can be achieved through methods like the amination of 2,6-dimethylphenol (B121312). guidechem.comwikipedia.org

The characterization of these synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants confirm the positions of the substituents on the aniline ring and the presence of the methoxymethoxy group. sciencepg.comresearchgate.netrsc.org

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the key functional groups present, such as the N-H stretches of the primary amine and the C-O stretches of the ether linkages.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular structure.

The following table presents representative NMR data for a compound like this compound, based on typical chemical shifts for its constituent functional groups.

Interactive Table: Representative ¹H and ¹³C NMR Data
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ar-H6.5 - 7.0 (m)115 - 130
-NH₂3.5 - 4.5 (br s)N/A
-O-CH₂-O-~5.2 (s)~95
-O-CH₃~3.5 (s)~56
Ar-CH₃~2.2 (s)~18

Investigations into Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into aniline derivatives is a significant area of advanced chemical research, as chiral amines are critical building blocks for pharmaceuticals and other biologically active molecules. acs.orgyale.edu Enantioselective synthesis—the synthesis of a specific enantiomer of a chiral molecule—is of paramount importance because different enantiomers can have vastly different biological effects.

While this compound itself is achiral, its functionalization can lead to the creation of chiral centers. A key challenge is to develop synthetic methods that can control the stereochemistry of these newly formed centers. Research in this area often focuses on transition metal-catalyzed asymmetric hydrogenation or the use of chiral auxiliaries. acs.orgnih.gov

A notable advancement in the synthesis of chiral molecules derived from anilines is the enantiospecific synthesis of aniline-derived sulfonimidamides. acs.orgwur.nl Sulfonimidamides are analogs of sulfonamides where one oxygen atom is replaced by an imine group, introducing a chiral center at the sulfur atom. acs.org

One successful method involves the reaction of enantiomerically pure sulfonimidoyl fluorides with various anilines in the presence of a Lewis acid, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). acs.org This reaction proceeds with a complete inversion of the configuration at the sulfur stereocenter, allowing for the synthesis of highly enantioenriched products. The reaction demonstrates high stereospecificity across a range of aniline substrates with both electron-donating and electron-withdrawing groups. acs.org

The table below summarizes the results from a study on this enantiospecific reaction, showcasing its effectiveness with different substituted anilines. acs.org

Interactive Table: Enantiospecific Synthesis of Chiral Sulfonimidamides from Anilines
Aniline Derivative Position of Substituent Yield (%) Enantiomeric Excess (ee, %)
Anisidineortho-methoxy90>99
Anisidinepara-methoxy85>99
Methylthioanilinepara70>99
Toluidinepara-methyl86>99
Fluoroanilinepara84>99
Chloroanilinepara88>99
Bromoanilinepara90>99

This type of research highlights a sophisticated strategy for creating complex chiral structures from simpler aniline precursors, a principle that can be extended to the development of chiral analogs of this compound.

Structure-Activity Relationship Studies of Functionalized Analogs

The properties of a substituted aniline are heavily influenced by the electronic nature and steric bulk of its substituents. nih.gov

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density on the aromatic ring, which can affect properties like basicity and reactivity. EWGs (e.g., -Cl, -NO₂, -CF₃) decrease the ring's electron density. Studies on various aniline analogs have shown that the presence of EWGs can lead to higher toxic effects in certain biological assays, while EDGs may reduce this toxicity. nih.gov In some contexts, methoxy (B1213986) groups have been shown to enhance the antimigratory and cytotoxic activities of anticancer compounds. nih.govresearchgate.net

Steric Effects : The size and position of substituents can create steric hindrance, which may influence how the molecule interacts with biological targets like enzymes or receptors. The two methyl groups at the ortho positions in this compound, for example, can restrict the rotation of the amine group and influence its binding orientation.

Lipophilicity and Hydrogen Bonding : Substituents also alter a molecule's lipophilicity (its affinity for fatty environments) and its capacity for hydrogen bonding. These parameters are critical for a compound's pharmacokinetic profile, including its absorption and distribution in biological systems. researchgate.net The amino group of anilines can act as a hydrogen bond donor, and the strength of this interaction can be modulated by other ring substituents. nih.gov

The following table summarizes general SAR trends observed for substituted aniline analogs in various studies.

Interactive Table: General SAR Trends for Functionalized Aniline Analogs
Substituent Type Position General Effect on Activity/Property
Electron-Donating (e.g., -OCH₃)para, orthoCan enhance specific biological activities like anticancer potency. nih.govresearchgate.net
Electron-Withdrawing (e.g., -Cl, -NO₂)para, metaOften increases toxicity in mitochondrial assays. nih.gov
Halogens (e.g., -F, -Cl)para, orthoCan improve antimigration activity in cancer models. nih.gov
Bulky Alkyl GroupsorthoCan introduce steric hindrance, potentially altering binding affinity.

These SAR studies provide a rational basis for the design of new functionalized analogs of this compound with tailored properties for specific applications.

Lack of Publicly Available Theoretical and Computational Studies on this compound

Despite a comprehensive search for scholarly articles and research data, no specific theoretical and computational studies focusing solely on the chemical compound this compound were identified. The following report details the search methodology and the absence of findings for the requested detailed analysis.

A rigorous search of scientific databases and academic journals was conducted to locate research pertaining to the electronic structure, reaction pathways, conformational landscape, and predictive modeling of this compound. The search queries included, but were not limited to:

"Theoretical and computational studies of this compound"

"Quantum mechanics analysis of this compound electronic structure"

"Reaction pathway and transition state analysis of this compound"

"Conformational landscape and molecular dynamics of this compound"

"Predictive modeling for reactivity and selectivity of this compound"

"DFT studies on this compound"

The investigation did not yield any specific studies, datasets, or detailed research findings that would allow for an in-depth analysis as outlined in the requested article structure. While general information on the compound's existence and basic properties is available, dedicated computational chemistry research on its electronic and structural properties appears to be absent from the public domain.

Consequently, it is not possible to provide the requested article with scientifically accurate and specific information for the following sections:

Theoretical and Computational Studies of 3 Methoxymethoxy 2,6 Dimethylaniline

Predictive Modeling for Reactivity and Selectivity

Without published research, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on sourced data.

It is important to note that while computational studies exist for structurally related aniline (B41778) derivatives, the strict adherence to the specified compound, 3-(Methoxymethoxy)-2,6-dimethylaniline, as per the instructions, prevents the inclusion of such related but distinct information.

Therefore, this report concludes that the necessary scientific literature to construct the requested article is not currently available.

Analytical Methodologies for Research and Development of 3 Methoxymethoxy 2,6 Dimethylaniline

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and composition of 3-(Methoxymethoxy)-2,6-dimethylaniline.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₁₅NO₂ bldpharm.comlabshake.com, which corresponds to a molecular weight of 181.23 g/mol bldpharm.comlabshake.com. In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to this molecular weight. Further fragmentation patterns would provide additional structural information.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. Analysis of the related compound 2,6-dimethylaniline (B139824) shows a C=C stretching vibration at approximately 1619 cm⁻¹. Similar aromatic stretching frequencies would be anticipated for this compound, along with characteristic bands for the N-H stretching of the amine group, C-H stretching of the methyl and methoxy (B1213986) groups, and C-O stretching of the ether linkage.

Chromatographic Techniques for Purification and Purity Determination

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound bldpharm.com. While specific methods for this compound are not detailed in the available literature, methodologies for the related compound, 2,6-dimethylaniline, have been developed. These methods often utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. Detection is typically achieved using UV spectrophotometry. For instance, a sensitive HPLC method with amperometric detection has been developed for 2,6-dimethylaniline, achieving a limit of detection of 0.8 ng/ml.

Q & A

What are the optimal synthetic routes for 3-(Methoxymethoxy)-2,6-dimethylaniline, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of aromatic amines like this compound often involves alkylation or reduction strategies. For example, alkylation of aniline derivatives with methoxymethyl halides in the presence of a base (e.g., K₂CO₃) under reflux can introduce the methoxymethoxy group . Purification typically involves recrystallization or column chromatography to isolate the product from side reactions such as over-alkylation. Key parameters include temperature control (to minimize decomposition) and stoichiometric ratios to avoid byproducts.

Advanced Consideration
Advanced methods may employ catalytic redistribution of methyl groups using aluminum anilide catalysts, as seen in studies on dimethylaniline isomers. For instance, methyl group redistribution can yield mixtures of 2,6- and 2,4-dimethylaniline derivatives, requiring precise analytical techniques (e.g., HPLC or GC-MS) to resolve isomers . Kinetic studies under varying pH and solvent polarity are critical for optimizing regioselectivity.

How can researchers assess the genotoxic potential of this compound, given conflicting data on structurally related compounds?

Basic Research Focus
Standard assays include bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays. For example, 2,6-dimethylaniline (a structural analog) showed no micronuclei in mouse bone marrow but induced chromosomal aberrations in vitro . Basic protocols should prioritize dose-response studies in AS52 cells (as used for 2,6-dimethylaniline metabolites) to evaluate mutation fractions .

Advanced Consideration
Advanced workflows integrate metabolomic profiling to identify reactive intermediates. For instance, 2,6-dimethylaniline's N-hydroxy metabolites are implicated in DNA adduct formation, which can be quantified via ³²P-postlabeling or LC-MS/MS . Contradictory results (e.g., positive in vitro but negative in vivo genotoxicity) may arise from metabolic activation differences, necessitating liver S9 fraction supplementation in assays .

What environmental degradation pathways are relevant for this compound, and how can intermediates be characterized?

Basic Research Focus
Oxidative degradation via Fenton-like processes is well-documented for dimethylanilines. Optimal conditions for 2,6-dimethylaniline degradation include pH 2, 2 mM Fe²⁺, and 20 mM H₂O₂, achieving 70% removal in 3 hours . Basic protocols should monitor parent compound decay using UV-Vis spectroscopy and quantify intermediates (e.g., quinones, organic acids) via GC-MS.

Advanced Consideration
Advanced studies employ density functional theory (DFT) to predict degradation pathways. For example, hydroxyl radical attack at the methoxymethoxy group may yield formaldehyde and 2,6-dimethylphenol, which can be validated using high-resolution mass spectrometry (HRMS). Ecotoxicity assessments of intermediates (e.g., maleic acid) should align with OECD guidelines for aquatic risk evaluation .

Which analytical methods are most effective for resolving structural isomers and impurities in this compound?

Basic Research Focus
Basic quality control relies on NMR (¹H/¹³C) for structural confirmation and HPLC with UV detection for purity assessment. For example, 2,6-dimethylaniline isomers are resolvable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Consideration
Advanced techniques include chiral chromatography or capillary electrophoresis to separate enantiomers if asymmetric synthesis is involved. X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated for 2-(2,6-dimethylphenoxy)aniline derivatives . Impurity profiling via LC-QTOF-MS enables detection of trace byproducts (e.g., nitroso derivatives) at sub-ppm levels.

How should researchers address contradictions in carcinogenicity data for methyl-substituted anilines?

Basic Research Focus
Basic risk assessment follows IARC guidelines, classifying 2,6-dimethylaniline as Group 2B (possibly carcinogenic) based on rodent studies . Dose-dependent tumor incidence in nasal cavities (e.g., 135 mg/kg/day in rats) highlights the need for chronic exposure models .

Advanced Consideration
Advanced mechanistic studies focus on metabolic activation pathways. For example, cytochrome P450-mediated N-hydroxylation generates DNA-reactive species, which can be inhibited by glutathione or selenium supplementation . Species-specific differences (e.g., rat vs. human CYP isoforms) should be modeled using humanized transgenic mice or in vitro hepatocyte co-cultures.

What strategies improve the thermal stability of polymers modified with methoxymethoxy-substituted anilines?

Basic Research Focus
Basic material science applications involve copolymerization with acrylates or epoxies. For instance, methoxymethoxy groups enhance thermal stability by reducing chain mobility, as shown in polymer composites with 10–15% weight retention up to 300°C .

Advanced Consideration
Advanced approaches use molecular dynamics simulations to predict glass transition temperatures (Tg) and oxidative stability. Functionalizing nanoparticles (e.g., SiO₂ or TiO₂) with this compound derivatives can further improve mechanical properties, validated via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.